![molecular formula C29H27FN4O3 B2482602 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1189908-13-1](/img/structure/B2482602.png)
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide" involves complex reactions. For instance, a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, showing anticancer activity, were synthesized through reactions involving substituted aldehydes, indicating the multifaceted synthetic routes for similar compounds (Selvam et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to the specified compound showcases intriguing features, such as intramolecular hydrogen bonds stabilizing specific conformations. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations around the methylene C atom of the thioacetamide bridge, highlighting the complex interactions within such molecules (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate the reactivity of functional groups and the potential for creating a variety of derivatives. For example, the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide as a radioligand showcases the manipulation of fluorine and other substituents to achieve desired chemical properties and biological activity (Zhang et al., 2005).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structures of some related acetamides provide insight into the molecular arrangements and intermolecular forces that influence the compound's physical state and reactivity (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under various conditions, are essential for the compound's application in research and industry. Studies on derivatives with similar functional groups, like the peripheral benzodiazepine receptor ligands, shed light on the potential chemical behavior and interaction mechanisms of our compound of interest (Selleri et al., 2005).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Evaluation
The compound is part of a broader category of chemicals that have been synthesized and evaluated for various biological activities. While the exact chemical name provided does not match any specific studies directly, the structure suggests it belongs to families of compounds like pyrimidines and pyridines, which have been extensively researched for their potential biological applications. For instance, derivatives similar to this compound have been synthesized for imaging the translocator protein (18 kDa) with PET, offering a glimpse into their utility in medical diagnostics (Dollé et al., 2008). Additionally, thiazolopyrimidine derivatives have shown antimicrobial activities, indicating their potential in developing new therapeutic agents (Kerru et al., 2019).
Anticancer and Antimicrobial Activities
Research into similar compounds has revealed notable anticancer and antimicrobial properties. For example, certain pyrimidine-5-carbonitrile derivatives have been evaluated for their anticonvulsant and neurotoxicity effects, suggesting their potential in neurological treatments (Shaquiquzzaman et al., 2012). Furthermore, novel thiazolopyrimidine linked rhodanine derivatives have been prepared and shown to possess significant antibacterial potency against various bacterial strains, highlighting their potential in addressing antimicrobial resistance (Kerru et al., 2019).
Radioligand Development for PET Imaging
The development of radioligands for PET imaging is another application area for compounds within this chemical family. Studies like the one by Dollé et al. (2008) focus on the radiosynthesis of [18F]PBR111, a selective radioligand, demonstrating the compound's utility in in vivo imaging and potentially aiding in the diagnosis of neurodegenerative disorders (Dollé et al., 2008).
Src Kinase Inhibition and Anticancer Effects
Compounds structurally related to the one have been investigated for their Src kinase inhibitory and anticancer activities. Thiazolyl N-benzyl-substituted acetamide derivatives, for example, have shown inhibitory activities against Src kinase, a critical enzyme involved in the signaling pathways of cancer cells, presenting a potential pathway for cancer treatment (Fallah-Tafti et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O3/c1-37-26-10-6-5-9-24(26)31-27(35)19-34-28(21-11-13-22(30)14-12-21)32-25-18-33(16-15-23(25)29(34)36)17-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNTZQPTUMATKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)
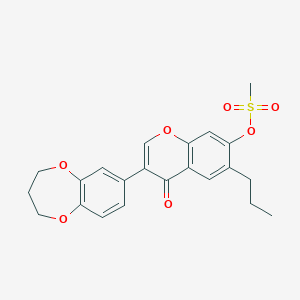
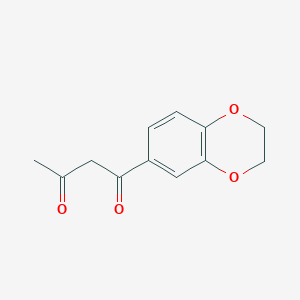
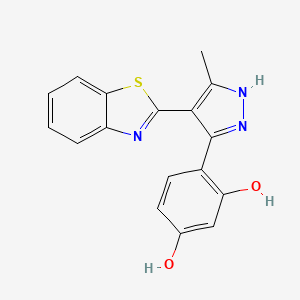
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)
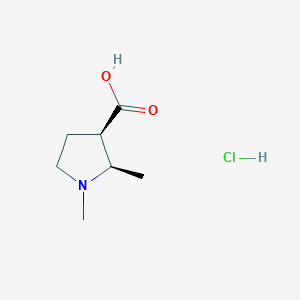
![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)
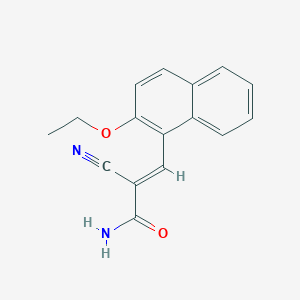
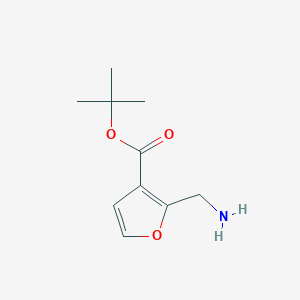


![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)
![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)